Comparative BuChE Inhibition: Gem-Dimethylchroman-4-amine Derivatives vs. Chroman-4-ol Counterparts
A series of gem-dimethylchroman-4-amine compounds, synthesized from the corresponding chroman-4-one precursor, demonstrated selective inhibition of equine serum butyrylcholinesterase (eqBuChE) with IC50 values in the range of 7.6 – 67 μM [1]. This activity was distinct from, and generally less potent than, the chroman-4-ol family from the same study, which exhibited more potent eqBuChE inhibition with IC50 values between 2.9 and 7.3 μM [1]. This direct comparison within the same study confirms that the amine functionality at the 4-position of the chromane scaffold yields a different inhibitory potency profile compared to the corresponding alcohol.
| Evidence Dimension | eqBuChE Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.6 – 67 μM |
| Comparator Or Baseline | gem-dimethylchroman-4-ol family: 2.9 – 7.3 μM |
| Quantified Difference | Aminochromans are 2.6- to 9.2-fold less potent than the corresponding alcohols in this assay. |
| Conditions | In vitro enzymatic assay using equine serum butyrylcholinesterase (eqBuChE). |
Why This Matters
This data defines a clear potency window for chroman-4-amine derivatives in BuChE inhibition, allowing researchers to select the appropriate scaffold (amine vs. alcohol) based on the desired potency level for Alzheimer's disease target validation.
- [1] Moutayakine, A., et al. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. 2022, 68, 116807. View Source
